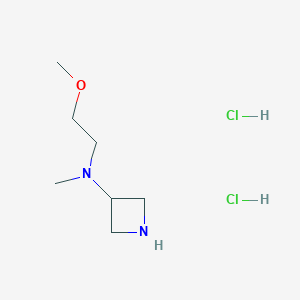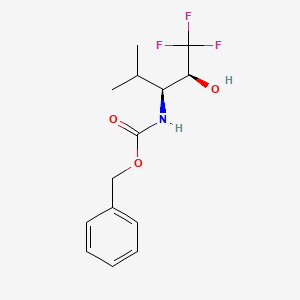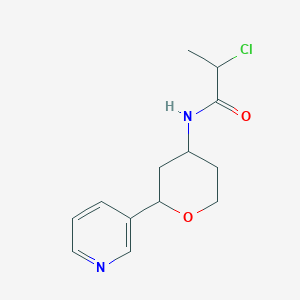
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that has been used in various chemical reactions and biological assays.
Wirkmechanismus
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide generates singlet oxygen through a photochemical reaction. When exposed to light, this compound absorbs energy and undergoes a transition to an excited state. In this excited state, this compound can react with molecular oxygen to form singlet oxygen. Singlet oxygen can then react with various biomolecules such as proteins, lipids, and DNA, leading to oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative damage in cells, leading to cell death. This compound has also been shown to induce apoptosis, a programmed cell death mechanism that is important in the development and maintenance of tissues. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a potent oxidant that can be used in various chemical reactions and biological assays. This compound is easy to synthesize and can be obtained in high yield. However, this compound is highly reactive and can be hazardous if not handled properly. This compound should be stored in a cool, dry place away from light and air.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide. One direction is the development of new photosensitizers for photodynamic therapy. This compound has shown promise in killing cancer cells, but it is not specific to cancer cells and can also damage healthy cells. Developing new photosensitizers that are more selective for cancer cells could improve the effectiveness and safety of photodynamic therapy. Another direction is the study of oxidative stress in cells. This compound can be used as a tool to study oxidative stress in cells and to identify new targets for therapeutic intervention. Finally, this compound can be used in the synthesis of new organic compounds with potential biological activity.
Synthesemethoden
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be synthesized using a simple one-pot reaction between 2-pyridinecarboxaldehyde, chloroacetyl chloride, and hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been widely used in scientific research due to its ability to generate singlet oxygen, a highly reactive form of oxygen that can react with various biomolecules. This compound has been used in photodynamic therapy, a medical treatment that involves the use of light and a photosensitizer to kill cancer cells. This compound has also been used in the synthesis of various organic compounds and in the study of oxidative stress in cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCISZHFYZZODX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
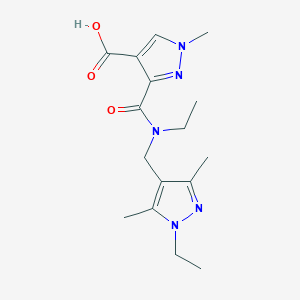
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)

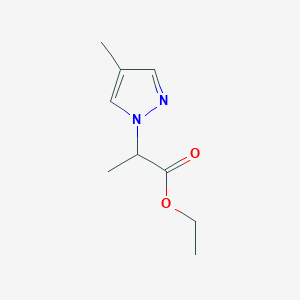
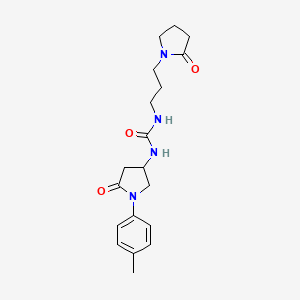
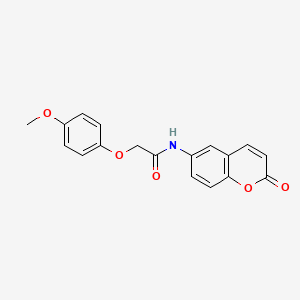
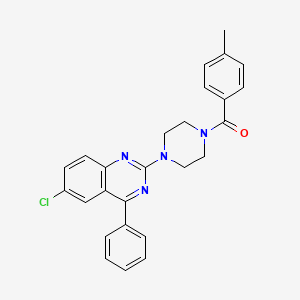
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)

![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
